molecular formula C11H17NO B13161081 (1S,2S)-2-Amino-1-(3,5-dimethylphenyl)propan-1-ol

(1S,2S)-2-Amino-1-(3,5-dimethylphenyl)propan-1-ol

Katalognummer: B13161081
Molekulargewicht: 179.26 g/mol
InChI-Schlüssel: YBAYZNDAGDFODI-GXSJLCMTSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1S,2S)-2-Amino-1-(3,5-dimethylphenyl)propan-1-ol is an organic compound with a chiral center, making it optically active. This compound is characterized by the presence of an amino group, a hydroxyl group, and a dimethylphenyl group attached to a propan-1-ol backbone. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-2-Amino-1-(3,5-dimethylphenyl)propan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,5-dimethylbenzaldehyde and nitroethane.

    Nitroaldol Reaction: The first step involves a nitroaldol (Henry) reaction between 3,5-dimethylbenzaldehyde and nitroethane to form a nitro alcohol intermediate.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Resolution: The racemic mixture is resolved using chiral resolution techniques to obtain the desired (1S,2S) enantiomer.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Analyse Chemischer Reaktionen

Types of Reactions

(1S,2S)-2-Amino-1-(3,5-dimethylphenyl)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or PCC (Pyridinium chlorochromate).

    Reduction: The amino group can be reduced to a secondary amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The amino group can undergo nucleophilic substitution reactions with alkyl halides to form N-alkylated derivatives.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3) in acetic acid.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride (NaH).

Major Products Formed

    Oxidation: Formation of 2-(3,5-dimethylphenyl)propan-1-one.

    Reduction: Formation of N-alkylated derivatives.

    Substitution: Formation of N-alkylated amino alcohols.

Wissenschaftliche Forschungsanwendungen

(1S,2S)-2-Amino-1-(3,5-dimethylphenyl)propan-1-ol is utilized in various scientific research fields:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Employed in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.

Wirkmechanismus

The mechanism of action of (1S,2S)-2-Amino-1-(3,5-dimethylphenyl)propan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the hydroxyl group can participate in various biochemical reactions. The compound’s chiral nature allows it to interact selectively with chiral receptors and enzymes, influencing its biological activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (1S,2S)-1-(2-methoxy-3,5-dimethylphenyl)-2-(propylamino)propan-1-ol
  • (1S,2S)-2-{[(2R)-2-hydroxypropyl]amino}-1-(2-methoxy-3,5-dimethylphenyl)propan-1-ol

Uniqueness

(1S,2S)-2-Amino-1-(3,5-dimethylphenyl)propan-1-ol is unique due to its specific chiral configuration and the presence of both amino and hydroxyl functional groups. This combination allows it to participate in a wide range of chemical reactions and interact selectively with biological targets, making it valuable in scientific research and industrial applications.

Eigenschaften

Molekularformel

C11H17NO

Molekulargewicht

179.26 g/mol

IUPAC-Name

(1S,2S)-2-amino-1-(3,5-dimethylphenyl)propan-1-ol

InChI

InChI=1S/C11H17NO/c1-7-4-8(2)6-10(5-7)11(13)9(3)12/h4-6,9,11,13H,12H2,1-3H3/t9-,11+/m0/s1

InChI-Schlüssel

YBAYZNDAGDFODI-GXSJLCMTSA-N

Isomerische SMILES

CC1=CC(=CC(=C1)[C@@H]([C@H](C)N)O)C

Kanonische SMILES

CC1=CC(=CC(=C1)C(C(C)N)O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.